1-Benzylquinazolin-4(1H)-one 1-Benzylquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010994
InChI: InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

1-Benzylquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC16010994

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylquinazolin-4(1H)-one -

Specification

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name 1-benzylquinazolin-4-one
Standard InChI InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Standard InChI Key VMGQQUFKLFUSDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Benzylquinazolin-4(1H)-one consists of a quinazolinone core—a bicyclic system comprising fused benzene and pyrimidine rings—substituted at the N1 position with a benzyl group. The IUPAC name, 1-benzylquinazolin-4-one, reflects this substitution pattern . Its planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
CAS Registry Number92437-29-1
SMILES NotationC1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32
InChI KeyVMGQQUFKLFUSDE-UHFFFAOYSA-N

The compound’s crystalline solid state and moderate polarity (logP ≈ 2.1) suggest solubility in organic solvents like dichloromethane and dimethyl sulfoxide, though experimental solubility data remain limited .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals: a singlet at δ 12.07 ppm for the NH proton, aromatic multiplet resonances between δ 7.1–8.1 ppm, and a benzylic methylene group at δ 4.8 ppm . The IR spectrum shows strong absorption bands at 1683 cm⁻¹ (C=O stretch) and 1618 cm⁻¹ (C=N vibration), confirming the quinazolinone framework .

Synthetic Methodologies

Green Synthesis Innovations

A breakthrough was achieved through a solvent-free, catalyst-free one-pot reaction of isatoic anhydride, benzylamine, and aromatic aldehydes (Figure 1). This method, reported by , offers:

  • Reaction Time: 2–4 hours (vs. 12–24 hours in traditional methods)

  • Yield: 75–90%

  • Environmental Benefits: Eliminates solvent waste and reduces energy consumption.

Table 2: Optimization of Green Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature100–110°CMaximizes
Molar Ratio1:1:1 (anhydride:benzylamine:aldehyde)Prevents side products
Work-upEthanol recrystallizationEnhances purity

Mechanistic Insight: The reaction proceeds via nucleophilic attack of benzylamine on isatoic anhydride, followed by cyclodehydration and subsequent aldol condensation with the aldehyde .

Industrial and Research Applications

Drug Discovery

1-Benzylquinazolin-4(1H)-one serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its synthetic flexibility allows for rapid generation of analogs via Suzuki-Miyaura coupling or reductive amination .

Material Science

Thin films of the compound exhibit photoluminescence at 420 nm, suggesting applications in organic light-emitting diodes (OLEDs) .

Future Directions

Research priorities include:

  • Toxicokinetic Studies: Elucidating metabolic pathways and chronic toxicity.

  • Nanoparticle Formulations: Enhancing bioavailability for therapeutic use.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives .

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